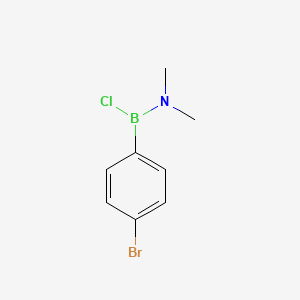
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine is an organic compound characterized by the presence of a bromophenyl group, a chlorine atom, and a dimethylboranamine moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine typically involves several steps. One common synthetic route includes the reaction of 4-bromophenylboronic acid with N,N-dimethylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized using agents like hydrogen peroxide or reduced using lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the dimethylboranamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1-chloro-N,N-dimethylboranamine can be compared with similar compounds such as:
1-(4-Bromophenyl)-1-chloro-N,N-dimethylamine: Lacks the boranamine group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-1-chloro-N,N-dimethylborane: Contains a borane group instead of boranamine, leading to different chemical properties.
Properties
CAS No. |
61373-28-2 |
|---|---|
Molecular Formula |
C8H10BBrClN |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-chloroboranyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BBrClN/c1-12(2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI Key |
PQGLVVVXGUEHML-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Br)(N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















